(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide
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Description
(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. Its utility in synthesizing diverse heterocyclic frameworks highlights its significance in medicinal chemistry and drug discovery, offering a pathway to explore novel therapeutic agents (Pizzioli et al., 1998).
Antimicrobial Activity
Derivatives synthesized from this compound have demonstrated promising antimicrobial properties. These studies underline the compound's potential as a backbone for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bondock et al., 2008).
Structural Characterization
The crystal and molecular structure of derivatives of this compound have been determined using X-ray diffraction techniques, providing insights into the electron delocalization within the pyrrole ring and its potential as a donor or acceptor in π-type charge-transfer complexes. This information is vital for understanding the compound's reactivity and designing molecules with desired electronic properties (Duchamp et al., 1983).
Versatility in Synthesis
The compound's ability to react with various nucleophiles and electrophiles makes it a valuable reagent in organic synthesis, facilitating the construction of complex molecular architectures. This versatility is exemplified in the synthesis of pyranones, chromenes, and pyridones bearing a thiazole moiety, further expanding its utility in creating biologically active molecules (Bondock et al., 2014).
Catalytic Activity
Investigations into the compound's use in catalytic reactions have revealed its potential to facilitate efficient transformations, contributing to the development of sustainable chemical processes. This aspect is particularly relevant in the context of green chemistry, where the efficiency and selectivity of catalytic systems are of paramount importance (Kopylovich et al., 2009).
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-8-15(14(3)23(12)18-9-13(2)25-22-18)10-16(11-20)19(24)21-17-6-4-5-7-17/h8-10,17H,4-7H2,1-3H3,(H,21,24)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPADWJWYZXJAU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=C(C#N)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C(\C#N)/C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.